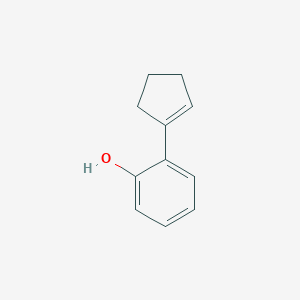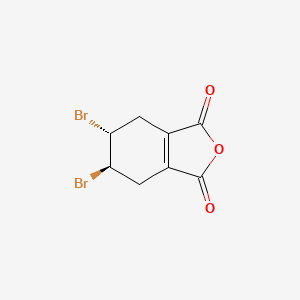
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid is a chemical compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two hydroxyl groups. This particular compound is notable for its unique structure, which includes an ethoxy group and a phosphonic acid group, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid typically involves the reaction of ethyl acetoacetate with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the by-products. Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid can be compared with other phosphonic acids, such as:
Phosphonic acid: The parent compound, which lacks the ethoxy and oxo groups.
(2-Aminoethyl)phosphonic acid: Contains an amino group instead of the ethoxy group.
(3-Aminopropyl)phosphonic acid: Contains a longer carbon chain with an amino group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
66110-20-1 |
|---|---|
Formule moléculaire |
C6H11O5P |
Poids moléculaire |
194.12 g/mol |
Nom IUPAC |
(4-ethoxy-4-oxobut-2-enyl)phosphonic acid |
InChI |
InChI=1S/C6H11O5P/c1-2-11-6(7)4-3-5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10) |
Clé InChI |
ZJCXYBHOXPBSFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)






![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)






